molecular formula C8H3BrF3NO B2694474 2-Bromo-5-(trifluoromethoxy)benzonitrile CAS No. 1804402-93-4

2-Bromo-5-(trifluoromethoxy)benzonitrile

Cat. No.: B2694474
CAS No.: 1804402-93-4
M. Wt: 266.017
InChI Key: VIVHPNDBJNNIOC-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO and a molecular weight of 266.02 g/mol It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile typically involves the bromination of 5-(trifluoromethoxy)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)benzonitrile depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. The trifluoromethoxy group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzonitrile
  • 2-Bromo-5-fluorobenzonitrile
  • 2-(Bromomethyl)benzonitrile

Comparison: 2-Bromo-5-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This makes it more reactive in certain substitution and coupling reactions, and potentially more effective in specific applications .

Properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVHPNDBJNNIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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